structure elucidation of 6-Ethyl-2-methylquinoline-4-carboxylic acid
structure elucidation of 6-Ethyl-2-methylquinoline-4-carboxylic acid
An In-depth Technical Guide: Structure Elucidation of 6-Ethyl-2-methylquinoline-4-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Structural Certainty
Section 1: The Strategic Workflow - A Symphony of Spectroscopies
The elucidation of an unknown molecular structure is a process of systematic inquiry. We begin with a broad overview and progressively refine our understanding with increasingly detailed information. Each analytical technique provides a unique set of clues, and it is the confluence of this data that illuminates the final structure. Our strategy is designed to first establish the fundamental molecular properties (formula and functional groups) before meticulously mapping the atomic connectivity.
Figure 1: The logical workflow for structure elucidation.
Section 2: Molecular Formula Determination via Mass Spectrometry (MS)
Expertise & Experience: Our first objective is to determine the elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with sufficient accuracy to distinguish between isobaric formulas. Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule, as it readily protonates the basic quinoline nitrogen or deprotonates the carboxylic acid, yielding a strong molecular ion signal ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.
Trustworthiness: The protocol's validity is ensured by calibrating the instrument immediately prior to analysis with a known standard, guaranteeing mass accuracy typically below 5 ppm. This level of precision allows for the confident assignment of a unique molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of high-purity methanol/water (50:50) with 0.1% formic acid (for positive ion mode).
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Instrument: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
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Method: Infuse the sample solution at 5 μL/min into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500.
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Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass. The main fragmentation pathway for quinoline carboxylic acids often involves the loss of the carboxylic acid group.[2]
Data Presentation: Expected MS Results
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₃H₁₃NO₂ | Based on the compound name. |
| Monoisotopic Mass | 215.0946 u | The exact mass calculated for C₁₃H₁₃NO₂. |
| Observed Ion [M+H]⁺ | 216.1019 m/z | The protonated parent molecule. |
| Key Fragment Ion | [M - COOH]⁺ | A common fragmentation for quinoline carboxylic acids, involving the loss of the carboxyl radical.[2][3] |
Section 3: Functional Group Identification via FT-IR Spectroscopy
Expertise & Experience: Before assembling the molecular puzzle, we must identify the pieces. Fourier-Transform Infrared (IR) Spectroscopy is a rapid and powerful method for identifying the functional groups present. The vibrational frequencies of chemical bonds serve as a unique fingerprint. For our target, we anticipate clear signatures for the carboxylic acid, the aromatic quinoline system, and the aliphatic ethyl and methyl groups.
Trustworthiness: The protocol is self-validating by observing a combination of expected peaks. For example, the presence of a carboxylic acid is confirmed not just by the C=O stretch, but also by the distinctively broad O-H stretch.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Background Scan: Record a background spectrum of the clean, empty ATR crystal.
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Sample Application: Place a small amount of the solid sample onto the crystal and apply pressure using the anvil.
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Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
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Analysis: Process the spectrum to identify characteristic absorption bands.
Data Presentation: Expected FT-IR Absorptions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| O–H stretch (Carboxylic Acid) | 3300-2500 (very broad) | Characteristic of a hydrogen-bonded carboxylic acid dimer.[4] |
| Aromatic C–H stretch | 3100-3000 | Indicates the protons on the quinoline ring system. |
| Aliphatic C–H stretch | 2975-2850 | Corresponds to the methyl and ethyl substituents. |
| C=O stretch (Carboxylic Acid) | 1725-1690 | The carbonyl stretch, conjugated with the aromatic ring.[5] |
| Aromatic C=C & C=N stretch | 1620-1450 | Multiple bands indicating the quinoline ring framework. |
| C–O stretch | 1320-1210 | Associated with the carboxylic acid C-O bond.[4] |
Section 4: Definitive Structure Mapping via NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing definitive evidence of atomic connectivity.[1] A comprehensive suite of 1D and 2D NMR experiments allows us to build the molecular structure piece by piece.
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¹H NMR: Reveals the chemical environment and connectivity of all protons.
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¹³C NMR: Provides a count of unique carbon atoms and identifies their types (C, CH, CH₂, CH₃).
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2D COSY (COrrelation SpectroscopY): Maps all ¹H-¹H spin-spin couplings, allowing us to trace out connected proton networks, such as the ethyl group and protons on the same aromatic ring.[6]
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2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, pairing up our ¹H and ¹³C assignments.[1]
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2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the fragments. It reveals correlations between protons and carbons over two or three bonds, allowing us to link the ethyl group, the methyl group, and the carboxylic acid to specific positions on the quinoline core.
Trustworthiness: The power of this combined NMR approach lies in its internal redundancy. An HMBC correlation must be consistent with the assignments made from ¹H, ¹³C, COSY, and HSQC. This cross-validation provides an exceptionally high degree of confidence in the final structure.
Figure 2: NMR strategy for assembling structural fragments.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of DMSO-d₆. (DMSO is chosen to ensure the acidic carboxylic proton is observable).
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Acquisition: On a 400 MHz or higher spectrometer, acquire:
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¹H NMR spectrum (16 scans).
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¹³C NMR spectrum (1024 scans).
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Gradient-selected COSY, HSQC, and HMBC spectra using standard manufacturer pulse sequences.
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Processing & Analysis: Process all spectra using appropriate window functions. Reference the spectra to the residual DMSO signal (¹H: 2.50 ppm; ¹³C: 39.52 ppm). Systematically assign all correlations.
Data Presentation: Predicted ¹H and ¹³C NMR Assignments (in DMSO-d₆)
| Position | Predicted ¹H δ (ppm), Mult., Int. | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from Proton to Carbon) |
| -COOH | ~13.5 (s, 1H) | ~167.5 | C-4, C-3 |
| 2-CH₃ | ~2.7 (s, 3H) | ~24.0 | C-2, C-3 |
| 3-H | ~7.6 (s, 1H) | ~121.0 | C-2, C-4, C-4a |
| 5-H | ~8.1 (d, 1H) | ~126.0 | C-4, C-6, C-7, C-8a |
| 6-CH₂CH₃ | ~2.9 (q, 2H) | ~28.5 | C-5, C-6, C-7, C H₃ |
| 6-CH₂CH₃ | ~1.3 (t, 3H) | ~15.0 | C-6, C H₂ |
| 7-H | ~7.9 (dd, 1H) | ~133.0 | C-5, C-6, C-8a |
| 8-H | ~8.3 (d, 1H) | ~128.0 | C-6, C-7, C-8a |
| Quaternary C | - | C-2 (~158), C-4 (~145), C-4a (~124), C-6 (~142), C-8a (~148) | - |
Conclusion: A Unified and Irrefutable Structural Assignment
The convergence of data from orthogonal analytical techniques provides an unambiguous structural proof. High-resolution mass spectrometry establishes the elemental formula C₁₃H₁₃NO₂. FT-IR spectroscopy confirms the presence of the critical carboxylic acid, aromatic, and aliphatic functionalities. Finally, a comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic framework, with key HMBC correlations definitively placing the methyl group at the C-2 position, the carboxylic acid at C-4, and the ethyl group at the C-6 position. Each piece of data corroborates the others, leading to the confident and final assignment of the structure as 6-Ethyl-2-methylquinoline-4-carboxylic acid .
References
- Púček, P., Végvári, A., & Antonov, L. (2009). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 63(3), 337-341.
- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem Scientific Resources.
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem Scientific Resources.
- Gant, T. G. (2009).
- Samba, R., & Tunge, J. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- University College Dublin. (2025). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). UCD Course Search.
- Intertek.
- Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2990-2995.
- Chemistry LibreTexts. (2022).
- Ordóñez, E. Y., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 983-992.
- University of Wisconsin-Madison. IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry.
- Oregon State University.
